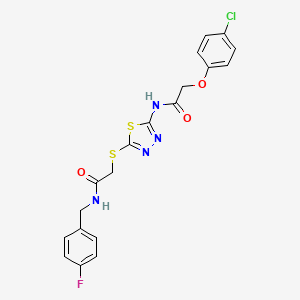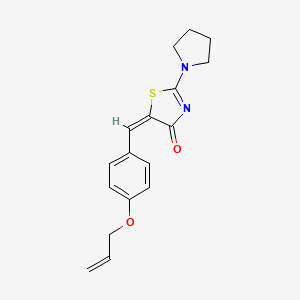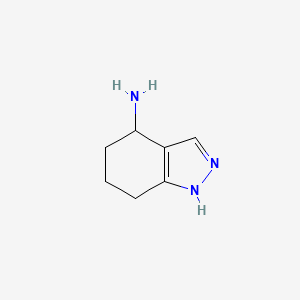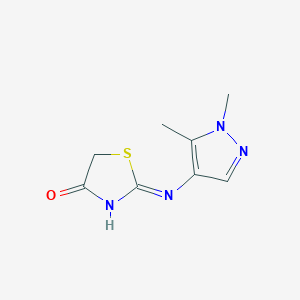![molecular formula C14H14ClN5 B2953715 6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 885949-37-1](/img/structure/B2953715.png)
6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” has the CAS Number: 885949-37-1. It has a molecular weight of 287.75 and its IUPAC name is 6-(4-chlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN5/c1-8-12(7-10-3-5-11(15)6-4-10)9(2)20-14(17-8)18-13(16)19-20/h3-6H,7H2,1-2H3, (H2,16,19) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.75 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Optical Sensors and Biomedical Applications
Compounds containing heteroatoms like nitrogen (N), which is a characteristic feature of triazolo[1,5-a]pyrimidine structures, are significant in organic chemistry. They have been employed in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing materials. These compounds also exhibit a range of biological and medicinal applications, highlighting their potential in developing new sensing technologies and therapeutic agents (Jindal & Kaur, 2021).
Antibacterial Activity Against Staphylococcus aureus
1,2,4-Triazole-containing hybrids, which share a core structural similarity with the compound , have shown promising broad-spectrum antibacterial activity. This includes effectiveness against Staphylococcus aureus, a significant bacterial pathogen. The bioisostere nature of 1,2,4-triazole compounds as potent inhibitors of critical bacterial proteins underscores their potential in antibiotic development (Li & Zhang, 2021).
Role in Central Nervous System (CNS) Drug Synthesis
Heterocycles containing nitrogen, such as those found in the compound of interest, form a large class of organic compounds with potential CNS activity. These functional chemical groups may serve as lead molecules for synthesizing compounds with CNS activity, suggesting the compound's potential in developing new CNS-acting drugs (Saganuwan, 2017).
Environmental and Health Considerations
While focusing on the scientific applications of such compounds, it's also crucial to consider their environmental and health impacts. For instance, the use and disposal of chemicals containing triazole structures, similar to the compound , necessitate understanding their fate and behavior in the environment to mitigate potential adverse effects (Haman et al., 2015).
Wirkmechanismus
Mode of Action
The mode of action of triazoles and pyrimidines can vary widely depending on their specific structures and the targets they interact with .
Biochemical Pathways
Triazoles and pyrimidines can affect a variety of biochemical pathways. For example, some triazoles are known to inhibit the cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
Many triazoles and pyrimidines are well absorbed and metabolized by the liver .
Result of Action
Triazoles and pyrimidines can have a variety of effects, such as antimicrobial, antiviral, and anticancer activities .
Eigenschaften
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8-12(7-10-3-5-11(15)6-4-10)9(2)20-14(17-8)18-13(16)19-20/h3-6H,7H2,1-2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECTZAACOCVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2953637.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane](/img/structure/B2953638.png)
![4-[1-(4-Methoxyphenyl)-2-aziranyl]pyridine](/img/structure/B2953639.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)


![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)
![1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2953649.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)
![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)
